2-(2,4-dinitrophenoxy)benzoic acid
Description
2-(2,4-Dinitrophenoxy)benzoic acid (CAS: 7504-64-5) is a nitro-substituted benzoic acid derivative characterized by a phenoxy group bearing two nitro groups at the 2- and 4-positions, attached to the 2-position of the benzoic acid backbone (Figure 1). The compound’s molecular formula is C₁₃H₈N₂O₇, with a molecular weight of 304.22 g/mol . It is primarily utilized in coordination chemistry and as an intermediate in synthesizing organotin(IV) derivatives, which exhibit biological activity . Its safety profile includes hazards such as respiratory irritation, necessitating precautions during handling .
Properties
CAS No. |
7504-64-5 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)9-3-1-2-4-11(9)22-12-6-5-8(14(18)19)7-10(12)15(20)21/h1-7H,(H,16,17) |
InChI Key |
GXWBOXHJWIENMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dinitrophenoxy)benzoic acid typically involves the nitration of phenoxybenzoic acid. The process can be summarized as follows:
Nitration Reaction: Phenoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the phenoxy ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 2-(2,4-dinitrophenoxy)benzoic acid.
Industrial Production Methods: Industrial production of 2-(2,4-dinitrophenoxy)benzoic acid may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenoxy)benzoic acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-(2,4-Diaminophenoxy)benzoic acid.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, 2-(2,4-Dinitrophenoxy)benzoic acid serves as a precursor in the synthesis of various therapeutic agents. Its ability to interact with biological molecules makes it valuable for studying drug mechanisms and efficacy.
- Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 2-(2,4-Dinitrophenoxy)benzoic acid exhibited antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values were assessed, revealing effective activity against strains like Streptococcus pneumoniae and Klebsiella pneumoniae .
Chemical Synthesis
The compound is also employed as an intermediate in the synthesis of herbicides and other agrochemicals. It plays a crucial role in developing diphenyl ether herbicides, which are widely used in agriculture for weed control.
- Synthesis Process
The synthesis typically involves the reaction of phenolic compounds with dinitro compounds under controlled conditions to yield high-purity products suitable for agricultural applications .
Dyes and Pigments
The compound is utilized in the dye industry due to its chromophoric properties. It can be used to synthesize various dyes that exhibit vibrant colors and stability under light exposure.
- Application Example: Heat-Sensitive Dyes
2-(2,4-Dinitrophenoxy)benzoic acid has been identified as an important intermediate in the production of heat-sensitive dyes, which are used in textiles and printing .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting certain metal ions through colorimetric methods. Its ability to form complexes with metal ions allows for the development of sensitive detection techniques.
- Detection Methodology
The methodology involves mixing samples with the compound and measuring absorbance changes using UV-Vis spectroscopy to quantify metal concentrations .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical Research | Antimicrobial agent synthesis | Effective against S. pneumoniae |
| Chemical Synthesis | Herbicide production | Key intermediate for diphenyl ethers |
| Dyes and Pigments | Heat-sensitive dye production | High stability and vibrancy |
| Analytical Chemistry | Metal ion detection | Sensitive colorimetric assays |
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Comparisons with analogous benzoic acid derivatives reveal significant differences in physicochemical and biological properties due to substituent positions and electronic effects:
- Structural Isomerism: The positional isomer 4-(2,4-dinitrophenoxy)benzoic acid (CAS: 3761-31-7) shares the same molecular formula as the target compound but differs in the phenoxy group’s attachment site (4-position vs. 2-position), leading to distinct steric interactions in coordination complexes .
- Electronic Effects: Nitro groups in 2-(2,4-dinitrophenoxy)benzoic acid confer strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methoxy or methyl groups in 2-(4-methoxybenzoyl)benzoic acid or 2-(4-methylbenzoyl)benzoic acid. This results in lower ΔGbinding values (-7.2 kcal/mol vs. -8.5 kcal/mol) for receptor interactions .
Spectral and Acidity Comparisons
- pKa Values: The carboxylic acid proton in 2-(2,4-dinitrophenoxy)benzoic acid has a pKa ~2.8 due to nitro group stabilization, comparable to 2-hydroxy-4-substituted benzothiazolyl-azo-benzoic acids (pKa ~2.5–3.5) . This contrasts with 2,4-dihydroxybenzoic acid derivatives, where additional hydroxyl groups lower acidity (pKa ~4.5) .
- FT-IR/NMR Profiles: Nitro groups in the target compound produce strong IR absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch), distinct from methoxy or azo substituents .
Key Research Findings
Receptor Binding: 2-(2,4-Dinitrophenoxy)benzoic acid’s nitro groups reduce binding affinity to T1R3 receptors compared to methyl/methoxy-substituted benzoylbenzoic acids, as evidenced by higher ΔGbinding values (-7.2 kcal/mol vs. -8.5 kcal/mol) .
Antimicrobial Potential: Organotin(IV) derivatives of the compound show activity against B. subtilis (MIC: 18.75 µg/mL), outperforming hydrazone-based analogues .
Synthetic Utility: Its nitro groups facilitate electrophilic substitution reactions, enabling diverse functionalization compared to non-nitro analogues like 2,3-dimethoxybenzoic acid .
Biological Activity
2-(2,4-Dinitrophenoxy)benzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme modulation activities.
Chemical Structure
The compound features a benzoic acid core substituted with a 2,4-dinitrophenoxy group, which is thought to contribute to its biological activity.
Antimicrobial Activity
Research indicates that 2-(2,4-dinitrophenoxy)benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, a study found that the compound demonstrated activity against Klebsiella pneumoniae and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported at 138 µM and 165 µM respectively .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 138 µM |
| Streptococcus pneumoniae | 165 µM |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, it was noted to have moderate activity against MCF-7 breast cancer cells and other cancer types . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Enzyme Modulation
In silico studies have suggested that 2-(2,4-dinitrophenoxy)benzoic acid can act as a modulator of proteolytic enzymes such as cathepsins B and L. These enzymes are crucial for protein degradation pathways in cells, including the ubiquitin-proteasome pathway and autophagy-lysosome pathway. The activation of these pathways is particularly relevant in the context of aging and cellular homeostasis .
Case Studies
-
Study on Antimicrobial Resistance Modulation :
A recent investigation into the compound's ability to modulate antimicrobial resistance highlighted its effectiveness in reducing resistance in clinical isolates of Streptococcus pneumoniae. The study found that at concentrations around 1 µM, it significantly enhanced the susceptibility of resistant strains to common antibiotics . -
Cytotoxicity Assessment :
In a cytotoxicity assay involving human foreskin fibroblasts, 2-(2,4-dinitrophenoxy)benzoic acid exhibited low toxicity levels even at higher concentrations (up to 10 µg/mL), indicating its potential safety for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
